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Abstract

Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, necessitating
novel therapeutic strategies. Carnostatine hydrochloride, also known as SAN9812, is
emerging as a promising agent. It functions as a potent and selective inhibitor of carnosinase 1
(CN1), the enzyme responsible for the degradation of the dipeptide carnosine. By inhibiting
CN1, Carnostatine hydrochloride effectively increases circulating and renal concentrations of
carnosine, which in turn exerts renoprotective effects through its anti-inflammatory, antioxidant,
and anti-glycation properties. This technical guide provides an in-depth overview of the
mechanism of action of Carnostatine hydrochloride in the context of diabetic nephropathy,
supported by quantitative data, detailed experimental protocols, and visualizations of key
signaling pathways.

Introduction: The Carnosine-Carnosinase System in
Diabetic Nephropathy

Diabetic nephropathy is a major microvascular complication of diabetes, characterized by
progressive damage to the kidneys.[1][2][3] The pathophysiology of DN is complex, involving
hyperglycemia-induced oxidative stress, inflammation, and fibrosis.[4]
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Carnosine (B-alanyl-L-histidine) is an endogenous dipeptide with significant antioxidant, anti-
inflammatory, and anti-glycation properties.[4][5] Studies have shown that carnosine can
ameliorate renal injury in animal models of DN.[1][5] However, the therapeutic potential of
exogenous carnosine in humans is limited by its rapid degradation by the enzyme carnosinase
1 (CN1), which is present in high concentrations in human serum.[6][7]

Polymorphisms in the CNDP1 gene, which encodes for CN1, that lead to reduced enzyme
activity have been associated with a lower risk of developing diabetic nephropathy.[4][5] This
observation provides a strong rationale for the development of CN1 inhibitors as a therapeutic
strategy for DN.

Carnostatine hydrochloride (SAN9812) is a potent and selective inhibitor of CN1.[6][7] By
preventing the breakdown of carnosine, Carnostatine hydrochloride aims to elevate
endogenous carnosine levels, thereby harnessing its natural protective effects against the
progression of diabetic nephropathy.[6][7]

Mechanism of Action of Carnostatine Hydrochloride

The primary mechanism of action of Carnostatine hydrochloride is the inhibition of
carnosinase 1. This leads to an increase in the bioavailability of carnosine, which then mitigates
the pathological processes of diabetic nephropathy through multiple downstream pathways.

Inhibition of Carnosinase 1 (CN1)

Carnostatine (SAN9812) has been identified as a potent and highly selective inhibitor of CN1,
with a Ki of 11 nM.[6][7] Its inhibitory action leads to a significant increase in carnosine
concentrations in both plasma and kidney tissue.[6][7]

Downstream Effects Mediated by Elevated Carnosine
Levels

The elevated levels of carnosine resulting from CN1 inhibition by Carnostatine hydrochloride
are responsible for the observed renoprotective effects. These include:

e Anti-inflammatory Effects: Carnosine has been shown to reduce inflammation in the kidneys
of diabetic mice. One of the key mechanisms is its ability to target and upregulate Glycine N-
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methyltransferase (GNMT), an enzyme that plays a role in mediating renal inflammation and
fibrosis.[1][2]

» Antioxidant Activity: Carnosine is a powerful antioxidant that can scavenge reactive oxygen
species (ROS) and reduce oxidative stress, a key driver of cellular damage in diabetic
nephropathy.[1] It can also increase the activity of antioxidant enzymes like superoxide
dismutase (SOD).[8]

» Anti-glycation Properties: Carnosine can inhibit the formation of advanced glycation end
products (AGEs), which contribute to the structural and functional alterations in the diabetic
kidney.[4]

e Modulation of Signaling Pathways:

o TGF-B Pathway: Transforming growth factor-beta (TGF-P) is a key profibrotic cytokine in
diabetic nephropathy. Carnosine has been shown to inhibit the synthesis of TGF-[3,
thereby reducing renal fibrosis.[9][10][11]

o AKT/mTOR Pathway: Carnosine has been found to protect against diabetic nephropathy
in rats by activating the AKT/mTOR pathway and restoring autophagy in renal tissue.[8]
[12]

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies
related to Carnostatine and carnosine in the context of diabetic nephropathy.

Table 1: In Vitro and In Vivo Potency of Carnostatine (SAN9812)
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Parameter Value Species/System Reference
Ki (Inhibition Human recombinant
11 nM [61[7]
Constant) CN1
IC50 (100 pM Human recombinant
_ 10 nM [7]
carnosine) CN1
IC50 (1000 puMm Human recombinant
_ 54 nM [7]
carnosine) CN1
) 30 mg/kg Human CN1
In Vivo Dose o [6][7]
(subcutaneous) transgenic mice

Effect on Plasma

Carnosine

Up to 100-fold

increase

Human CN1

transgenic mice

[6]7]

Effect on Kidney
Carnosine

~10-fold increase vs.

wildtype

Human CN1

transgenic mice

[6]

Table 2: Effects of Carnosine Supplementation in Clinical and Preclinical Models of Diabetic

Nephropathy
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Treatment Control/Pla % Change /
Parameter Model Reference
Group cebo Group p-value
) p <0.05 Human
Urinary TGF- -17.8% from +16.9% from )
) ) (between (T2DM with [O][10][11]
B baseline baseline
groups) DN)
Significantly No significant BTBR ob/ob
HbAlc p < 0.05 _ [13]
reduced change mice
o BTBR ob/ob
Albuminuria Reduced Unchanged ) [13]
mice
Serum ] STZ-induced
o Alleviated Increased ] ) [1]
Creatinine diabetic rats
Blood Urea )
) ) STZ-induced
Nitrogen Alleviated Increased _ _ [1]
diabetic rats
(BUN)

Signaling Pathways and Experimental Workflows
Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by Carnostatine

hydrochloride-mediated increases in carnosine.
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Caption: Mechanism of action of Carnostatine hydrochloride in diabetic nephropathy.
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Caption: Carnosine-mediated inhibition of the TGF-3 signaling pathway.

Experimental Workflows
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In Vivo Study in hCN1 TransgeniE
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Caption: In vivo experimental workflow for assessing Carnostatine efficacy.

Experimental Protocols
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In Vivo Inhibition of CN1 by Carnostatine (SAN9812)

e Animal Model: Human CNDP1 transgenic mice on a BTBR wt/ob background, which express
human CN1.[7]

e Treatment Groups:
o hCN1 transgenic mice (control)
o hCNL1 transgenic mice + Carnosine
o hCNL1 transgenic mice + Carnosine + SAN9812 (30 mg/kg)
o Administration: SAN9812 was administered subcutaneously.[6][7]

o Sample Collection: Blood and kidney samples were collected at various time points post-
administration.

e Analysis:
o CNL1 Activity Assay: Serum CNL1 activity was measured using a fluorescence-based assay.

o Carnosine Quantification: Carnosine levels in plasma and kidney homogenates were
determined using liquid chromatography-mass spectrometry (LC-MS).[13]

Evaluation of Carnosine in a Diabetic Nephropathy
Mouse Model

e Animal Model: Streptozotocin (STZ)-induced diabetic mice were used to model Type 1
diabetes and associated nephropathy.[1]

e Treatment Groups:
o Control mice
o Diabetic mice (STZ-induced)

o Diabetic mice + Carnosine (1 g/kg body weight, daily)
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e Duration: 12 weeks.
o Parameters Measured:
o Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels.

o Histology: Kidney sections were stained with Periodic acid-Schiff (PAS) to assess
glomerular mesangial expansion and tubulointerstitial damage.

o Inflammatory and Fibrotic Markers: Expression of proteins such as COL-I, a-SMA, and
fibronectin were measured by Western blotting or immunohistochemistry.

o GNMT Expression: Measured in renal tissues to assess the impact of carnosine on this
target.[1][2]

Human Clinical Trial of Carnosine Supplementation

o Study Design: A double-blind, randomized, placebo-controlled trial.[9][10][11]

o Participants: 40 patients with type 2 diabetic nephropathy and albuminuria (30-299 mg/day).
[91[10]

* Intervention:
o Carnosine (2 g/day ) for 12 weeks.
o Placebo for 12 weeks.
e Primary Outcome: Change in urinary TGF-f3 levels.

e Analysis:

[e]

Urinary TGF-f3: Measured by ELISA.[9][10]

o

Urine Albumin: Determined by immunonephelometric assay.

Renal Function: Monitored via serum creatinine and blood urea nitrogen.

[¢]
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Conclusion and Future Directions

Carnostatine hydrochloride represents a targeted and promising therapeutic approach for the
treatment of diabetic nephropathy. By specifically inhibiting carnosinase 1, it elevates the levels
of endogenous carnosine, a dipeptide with potent renoprotective properties. The mechanism
involves the mitigation of inflammation, oxidative stress, and fibrosis through the modulation of
key signaling pathways such as TGF-3 and AKT/mTOR, and interaction with targets like GNMT.

The preclinical data for Carnostatine are compelling, demonstrating its ability to significantly
increase carnosine bioavailability. Furthermore, clinical trials with carnosine supplementation
have provided proof-of-concept for the benefits of elevated carnosine levels in patients with
DN.

Future research should focus on long-term studies in relevant animal models of diabetic
nephropathy to fully elucidate the chronic effects of Carnostatine treatment. Ultimately, well-
designed clinical trials will be necessary to establish the safety and efficacy of Carnostatine
hydrochloride as a novel therapy to prevent or slow the progression of diabetic nephropathy
in humans.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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